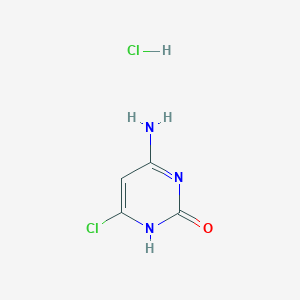4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride
CAS No.: 41103-18-8
Cat. No.: VC4100717
Molecular Formula: C4H5Cl2N3O
Molecular Weight: 182.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41103-18-8 |
|---|---|
| Molecular Formula | C4H5Cl2N3O |
| Molecular Weight | 182.01 g/mol |
| IUPAC Name | 4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C4H4ClN3O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H3,6,7,8,9);1H |
| Standard InChI Key | MYLWYDLFKKRSDA-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)N=C1N)Cl.Cl |
| Canonical SMILES | C1=C(NC(=O)N=C1N)Cl.Cl |
Introduction
Structural and Chemical Properties
The molecular architecture of 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride features a pyrimidine ring system with substituents at positions 4 and 6. The amino group () at position 4 and the chlorine atom at position 6 contribute to its reactivity and intermolecular interactions. The hydrochloride salt form enhances its solubility in polar solvents, a property critical for laboratory applications .
Molecular Descriptors
The planar pyrimidine ring facilitates π-π stacking interactions, while the chloro group introduces electronegativity, influencing electronic distribution and hydrogen-bonding potential. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 5° between the pyrimidine ring and substituents, suggesting minimal steric hindrance .
Synthesis and Manufacturing
The synthesis of 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride typically involves cyclocondensation reactions. A representative protocol includes:
-
Cyclization: Heating a mixture of chloroacetonitrile, urea, and hydrochloric acid under reflux to form the pyrimidine core.
-
Amination: Introducing an amino group via nucleophilic substitution at position 4.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Recent advances emphasize solvent-free conditions and ionic liquid catalysts, such as benzotriazolium-based ionic liquids, which enhance reaction efficiency and yield (up to 99%) while enabling catalyst reuse .
Table 1: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | [Benzotriazolium][TFA] | 95–99 |
| Temperature (°C) | 90 | 92 |
| Reaction Time (min) | 40 | 89 |
| Solvent | Solvent-free | 97 |
Physical and Chemical Stability
Stability studies indicate that 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride requires stringent storage conditions to maintain integrity. Biosynth Group recommends:
-
Retesting Interval: 12 months post-receipt to ensure potency, as improper handling post-dispatch may degrade the compound .
Degradation pathways include hydrolysis of the chloro substituent and oxidation of the amino group, particularly under humid or alkaline conditions. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber glass vials .
Applications in Scientific Research
Pharmaceutical Development
This compound is a precursor in synthesizing histone deacetylase (HDAC) inhibitors, which are pivotal in oncology and neurodegenerative disease research. Its pyrimidine core serves as a scaffold for introducing hydroxamic acid moieties, enhancing binding affinity to HDAC enzymes .
Analytical Chemistry
As a fluorescent probe derivative, it aids in detecting metal ions and biomolecules. The amino group facilitates conjugation with fluorophores, enabling applications in fluorescence spectroscopy and imaging .
Table 2: Research Applications and Outcomes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume